molecular formula C18H19FN2O3S B11345085 N,N-diethyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N,N-diethyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11345085
M. Wt: 362.4 g/mol
InChI Key: MOPQWEZGKYGKLV-UHFFFAOYSA-N
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Description

N~1~,N~1~-DIETHYL-2-[9-FLUORO-5,5-DIOXO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZIN-6(5H)-YL]ACETAMIDE is a complex organic compound with a unique structure that includes a fluorinated dibenzothiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-DIETHYL-2-[9-FLUORO-5,5-DIOXO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZIN-6(5H)-YL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dibenzothiazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Fluorination: Introduction of the fluorine atom is usually done using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Acetamide Formation: The final step involves the acylation of the dibenzothiazine derivative with diethylamine and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-DIETHYL-2-[9-FLUORO-5,5-DIOXO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZIN-6(5H)-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The fluor

Properties

Molecular Formula

C18H19FN2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

N,N-diethyl-2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C18H19FN2O3S/c1-3-20(4-2)18(22)12-21-16-10-9-13(19)11-15(16)14-7-5-6-8-17(14)25(21,23)24/h5-11H,3-4,12H2,1-2H3

InChI Key

MOPQWEZGKYGKLV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C2=C(C=C(C=C2)F)C3=CC=CC=C3S1(=O)=O

Origin of Product

United States

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